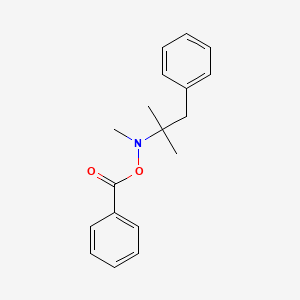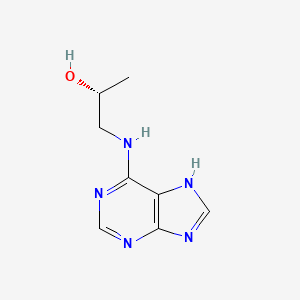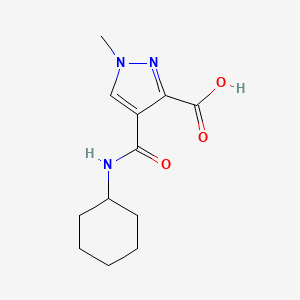
((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)-: is a synthetic fluorinated carbohydrate derivative. This compound is notable for its unique structure, which includes a gamma-lactone ring and two benzoate groups. It is primarily used in biochemical research, particularly in the study of carbohydrate metabolism and related biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- typically involves multiple steps. One common method includes the fluorination of a suitable carbohydrate precursor, followed by lactonization and benzoate esterification. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents like dimethylformamide .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually obtained as a white to almost white powder or crystalline solid .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups.
Reduction: Reduction reactions may target the gamma-lactone ring, potentially opening it to form different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce open-chain forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated carbohydrates and nucleosides. It is also employed in studying reaction mechanisms involving fluorinated compounds .
Biology: In biological research, the compound is used to investigate carbohydrate metabolism and enzyme interactions. Its fluorinated nature makes it a valuable tool for tracing metabolic pathways .
Medicine: The compound’s unique structure may offer advantages in drug design .
Industry: Industrial applications are primarily in the field of chemical synthesis, where the compound serves as an intermediate in the production of various fluorinated chemicals .
Wirkmechanismus
The mechanism by which D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can influence enzyme activity, potentially inhibiting or modifying the function of carbohydrate-processing enzymes. This interaction can alter metabolic pathways, making the compound a useful tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
- 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate
- 3,5-Di-O-p-chlorobenzoyl-2-deoxy-2-fluoro-2-C-methyl-D-ribofurano-1,4-lactone
- Beta-D-erythro-pentofuranose, 2-deoxy-2-fluoro-2-methyl-, 3,5-bis (4-chlorobenzoate)
Uniqueness: The uniqueness of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- lies in its specific structural features, such as the gamma-lactone ring and the presence of both fluorine and benzoate groups. These features confer distinct chemical properties and reactivity, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C20H17FO6 |
|---|---|
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
[(2R,3R,4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20+/m1/s1 |
InChI-Schlüssel |
OUKYMZJNLWKCSO-QINHECLXSA-N |
Isomerische SMILES |
C[C@@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Kanonische SMILES |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)

![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)



![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
